molecular formula C17H20N6 B2807845 N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897758-15-5

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2807845
CAS No.: 897758-15-5
M. Wt: 308.389
InChI Key: CKHSOYMBBNPHNT-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine is a highly potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in its ability to specifically and potently inhibit RIPK1 kinase activity, a key regulator of necroptosis, a form of programmed cell death distinct from apoptosis. This compound was developed and characterized as part of a structure-based drug design effort to create optimized necroptosis inhibitors, demonstrating high selectivity for RIPK1 over a broad panel of other kinases. By effectively blocking RIPK1, this tool compound allows researchers to probe the intricate mechanisms of necroptotic signaling pathways, including its role within the necrosome complex. Its application is crucial for investigating the contribution of RIPK1-mediated necroptosis to the pathogenesis of various inflammatory, neurodegenerative, and oncological diseases in preclinical models. The use of this selective inhibitor enables the dissection of complex cell death processes and the evaluation of RIPK1 as a potential therapeutic target for conditions where dysregulated cell death is a prominent feature.

Properties

IUPAC Name

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-22-16-14(12-19-22)15(18-11-13-7-3-2-4-8-13)20-17(21-16)23-9-5-6-10-23/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHSOYMBBNPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like toluene or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent in several areas:

Cancer Treatment

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, bioisosteric replacements of purine scaffolds with pyrazolo derivatives have been shown to yield potent cyclin-dependent kinase (CDK) inhibitors. These inhibitors can potentially halt the progression of cancer by interfering with cell cycle regulation .

Kinesin Spindle Protein Inhibition

A related compound was identified as a potent inhibitor of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound could similarly possess KSP inhibitory activity, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for various enzymes involved in disease pathways. For example, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Data Tables

Application AreaActivity TypeReference
Cancer TreatmentCDK Inhibition
Kinesin Spindle ProteinCell Cycle Arrest
Enzyme InhibitionAChE and BuChE Inhibition

Case Study 1: Anticancer Activity

In a study focusing on new pyrazolo[3,4-d]pyrimidine derivatives, compounds were synthesized and evaluated for their ability to inhibit CDK2. The most promising candidates exhibited low IC50 values, indicating high potency against cancer cell lines. These findings support the hypothesis that this compound could be developed as an effective anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of pyrazolo derivatives against AChE and BuChE. The results showed that certain modifications led to significant enzyme inhibition, suggesting that N-benzyl derivatives could be beneficial in treating conditions like Alzheimer's disease.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine with structurally related analogs:

Structural and Functional Analogues

Compound Name Substituents Molecular Weight Key Biological Targets Research Findings Reference
This compound 1-methyl, 6-pyrrolidin-1-yl, N4-benzyl ~350–370 g/mol (estimated) Kinases, mTOR complexes (hypothesized) Predicted enhanced selectivity due to pyrrolidine and benzyl groups; limited direct data available.
MLN0128 (Sapanisertib) 1H-pyrazolo[3,4-d]pyrimidin-4-amine core with benzoxazole substituents 386.45 g/mol mTORC1/mTORC2 Dual mTOR inhibitor; phase II trials for solid tumors and hematological malignancies. Higher molecular weight due to benzoxazole moiety.
3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-(4-phenoxyphenyl), 1-(piperidin-3-yl) 386.45 g/mol Kinases (BTK, others) Piperidinyl group enhances solubility; phenoxyphenyl improves target affinity. Used in kinase inhibition studies.
N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-chlorophenyl), N4-benzyl ~365 g/mol Undisclosed (anticancer research) Chlorophenyl substituent increases electrophilicity; demonstrated cytotoxicity in preclinical models.
6-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-ethoxy 195.18 g/mol Protozoan kinases (e.g., Plasmodium spp.) Ethoxy group improves solubility; used in antiparasitic drug development.

Key Differences and Trends

Substituent Effects on Selectivity: The pyrrolidin-1-yl group in the target compound may confer unique steric and electronic properties compared to the ethoxy (in 6-ethoxy derivatives) or chlorophenyl groups (in N-benzyl-1-(4-chlorophenyl) analogs). Pyrrolidine’s cyclic amine structure could enhance interactions with polar kinase domains . Benzyl vs.

The piperidin-3-yl group in 3-(4-phenoxyphenyl)-1-(piperidin-3-yl) analogs enhances aqueous solubility, a critical factor for intravenous administration .

Therapeutic Applications: MLN0128: Advanced to clinical trials for cancers due to mTOR inhibition . 6-Ethoxy derivative: Explored for antiparasitic applications, highlighting scaffold versatility .

Biological Activity

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine core. Its chemical formula is represented as follows:

C15H19N5\text{C}_{15}\text{H}_{19}\text{N}_{5}

The molecular weight of this compound is approximately 287 g/mol. The presence of the benzyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic effects.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy in reducing the viability of MIA PaCa-2 pancreatic cancer cells by interfering with the mTOR signaling pathway, which is critical for cell growth and metabolism .
  • Induction of Apoptosis : this compound has been linked to the induction of apoptosis in cancer cells. This process involves cell cycle arrest and the activation of apoptotic markers such as phosphorylated histone H3, indicating a mechanism by which the compound can lead to cancer cell death .
  • Autophagy Modulation : The compound also appears to disrupt autophagic flux by inhibiting mTORC1 reactivation under starvation conditions. This modulation can enhance the accumulation of LC3-II, a marker for autophagy, suggesting that it may serve as an autophagy modulator with anticancer properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity profile is essential for evaluating the therapeutic potential of this compound:

ParameterValue
Molecular Weight287 g/mol
LogD (pH 7.4)0.9
Caco-2 Papp A-B95.7–84.2 × 10610^{-6} cm/s
Plasma Stability (t½)>360 min

These parameters indicate favorable absorption characteristics and stability in plasma, suggesting that the compound could be effectively bioavailable when administered.

Case Studies

Research studies focusing on N-benzyl compounds have provided insights into their biological activities:

  • Study on Autophagy Modulators : A study investigating a series of benzyl-substituted pyrazoles revealed that certain derivatives exhibited potent anticancer activities by modulating autophagy pathways and inhibiting mTORC1 activity .
  • Kinesin Spindle Protein Inhibitors : Another study identified derivatives similar to N-benzyl compounds that showed significant inhibition of kinesin spindle protein (KSP), leading to mitotic arrest in cancer cells. This highlights the potential for developing new cancer therapies based on structural analogs .

Q & A

Basic: What are the standard synthetic routes for preparing N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrazolo[3,4-d]pyrimidine core (e.g., 1-methyl-6-chloro derivative) with benzylamine and pyrrolidine under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Phase-transfer catalysts may enhance yield, and intermediates are purified via recrystallization from acetonitrile or ethanol .

Advanced: How can reaction conditions be optimized to minimize byproducts during alkylation of the pyrazolo[3,4-d]pyrimidine core?

Answer:
Optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example:

  • Temperature: Maintain 60–80°C to balance reactivity and side reactions.
  • Solvent choice: Use DMF for high solubility but switch to dichloromethane for milder conditions.
  • Catalysts: Add triethylamine to scavenge HCl byproducts in alkylation steps.
    Monitor progress via TLC or HPLC, and employ column chromatography for purification if recrystallization fails .

Basic: What spectroscopic techniques are used to characterize this compound’s structure?

Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm).
  • IR: Identify amine N-H stretches (~3300 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹).
  • Mass spectrometry (ESI-MS): Confirm molecular ion peaks and fragmentation patterns .

Advanced: How can structural ambiguities (e.g., tautomerism in the pyrazolo-pyrimidine core) be resolved?

Answer:
Use X-ray crystallography to determine the dominant tautomer and spatial arrangement. Complement with 2D NMR (COSY, NOESY) to map proton-proton correlations and distinguish between possible regioisomers .

Basic: What biological targets are commonly associated with pyrazolo[3,4-d]pyrimidine derivatives like this compound?

Answer:
These derivatives often target kinases (e.g., JAK, mTOR) or adenosine receptors due to structural mimicry of purine scaffolds. Specific binding can be validated via enzymatic assays or competitive binding studies using radiolabeled ligands .

Advanced: How to address conflicting bioactivity data in kinase inhibition studies?

Answer:

  • Assay validation: Replicate experiments across multiple kinase panels (e.g., Eurofins KinaseProfiler).
  • Off-target analysis: Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity.
  • Structural modeling: Perform molecular docking to identify binding pocket interactions and explain selectivity discrepancies .

Basic: What functional groups are critical for structure-activity relationships (SAR) in this compound class?

Answer:
Key groups include:

  • N-Benzyl moiety: Enhances lipophilicity and target affinity.
  • Pyrrolidine substituent: Modulates solubility and hydrogen-bonding capacity.
  • Pyrimidine core: Essential for π-π stacking with kinase ATP-binding sites .

Advanced: How to design derivatives with improved metabolic stability?

Answer:

  • Isotere replacement: Substitute labile groups (e.g., methyl with trifluoromethyl).
  • Prodrug strategies: Introduce ester or amide prodrug moieties.
  • In vitro assays: Use liver microsomes or CYP450 isoforms to screen for metabolic hotspots .

Basic: What analytical methods ensure purity and stability during storage?

Answer:

  • HPLC: Monitor purity (>95%) using C18 columns and UV detection.
  • Thermogravimetric analysis (TGA): Assess decomposition temperatures.
  • Storage: Store at –20°C in airtight, light-protected containers with desiccants .

Advanced: How to resolve discrepancies between computational docking predictions and experimental binding data?

Answer:

  • Force field refinement: Use AMBER or CHARMM with explicit solvent models.
  • Molecular dynamics (MD): Simulate ligand-protein interactions over 100+ ns to account for flexibility.
  • Alchemical free energy calculations: Apply FEP or MM-GBSA to quantify binding energetics .

Basic: What in vitro models are suitable for preliminary pharmacokinetic profiling?

Answer:

  • Caco-2 cells: Assess intestinal permeability.
  • Plasma protein binding: Use equilibrium dialysis or ultrafiltration.
  • Microsomal stability: Measure half-life in human liver microsomes .

Advanced: How to elucidate the mechanism of toxicity observed in cell viability assays?

Answer:

  • Transcriptomics: Perform RNA-seq to identify dysregulated pathways.
  • Reactive oxygen species (ROS) assays: Quantify oxidative stress via DCFH-DA probes.
  • Apoptosis markers: Measure caspase-3/7 activation and Annexin V staining .

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